molecular formula C7H14N2O2 B3367613 1-Amino-3-(2-aminoethyl)-cyclobutanecarboxylic acid CAS No. 184103-62-6

1-Amino-3-(2-aminoethyl)-cyclobutanecarboxylic acid

Cat. No. B3367613
CAS RN: 184103-62-6
M. Wt: 158.2 g/mol
InChI Key: GZBDKWDUBOQYOC-UHFFFAOYSA-N
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Description

Amino acids are organic compounds composed of amine (-NH2) and carboxyl (-COOH) functional groups, along with a side chain (R group) specific to each amino acid . The key elements of an amino acid are carbon, hydrogen, oxygen, and nitrogen .


Synthesis Analysis

Amino acids can be synthesized in the lab using a variety of methods. One common method involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .


Molecular Structure Analysis

The molecular structure of an amino acid consists of a central carbon atom, also known as the alpha carbon, bonded to an amino group, a carboxyl group, a hydrogen atom, and a variable R group .


Chemical Reactions Analysis

Amino acids can undergo a variety of chemical reactions, largely due to the amine and carboxyl functional groups. They can act as both a base and an acid due to the amine and carboxyl groups, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of amino acids depend on the nature of the side chain (R group). They can be polar or nonpolar, charged or uncharged .

Mechanism of Action

The mechanism of action of an amino acid or its derivative would depend on its biological role. For example, some amino acid derivatives are known to inhibit certain pathways, such as the TLR4 pathway .

Safety and Hazards

The safety and hazards associated with a specific amino acid or its derivative would depend on its structure and properties. For example, some amino acids might be harmful if swallowed and may require handling precautions .

Future Directions

The future directions in the study of amino acids and their derivatives could involve exploring their potential therapeutic uses, understanding their roles in biological processes, and developing efficient methods for their synthesis .

properties

IUPAC Name

1-amino-3-(2-aminoethyl)cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c8-2-1-5-3-7(9,4-5)6(10)11/h5H,1-4,8-9H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBDKWDUBOQYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(=O)O)N)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442345
Record name 1-AMINO-3-(2-AMINOETHYL)-CYCLOBUTANECARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-3-(2-aminoethyl)-cyclobutanecarboxylic acid

CAS RN

184103-62-6
Record name 1-AMINO-3-(2-AMINOETHYL)-CYCLOBUTANECARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Amino-3-(2-aminoethyl)-cyclobutanecarboxylic acid
Reactant of Route 2
1-Amino-3-(2-aminoethyl)-cyclobutanecarboxylic acid
Reactant of Route 3
1-Amino-3-(2-aminoethyl)-cyclobutanecarboxylic acid
Reactant of Route 4
1-Amino-3-(2-aminoethyl)-cyclobutanecarboxylic acid
Reactant of Route 5
1-Amino-3-(2-aminoethyl)-cyclobutanecarboxylic acid
Reactant of Route 6
1-Amino-3-(2-aminoethyl)-cyclobutanecarboxylic acid

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